molecular formula C21H14FN3O5 B3737508 N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide

Cat. No.: B3737508
M. Wt: 407.4 g/mol
InChI Key: SGUQKGXLMKLCKM-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzoxazole ring, a fluorophenyl group, and a nitrophenoxy acetamide moiety

Preparation Methods

The synthesis of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxazole ring, followed by the introduction of the fluorophenyl group and the nitrophenoxy acetamide moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide can be compared with similar compounds such as:

  • N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
  • N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide These compounds share similar structural features but differ in the position and type of substituents. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O5/c22-15-6-2-1-5-14(15)21-24-16-11-13(9-10-18(16)30-21)23-20(26)12-29-19-8-4-3-7-17(19)25(27)28/h1-11H,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUQKGXLMKLCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=CC=C4[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide
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N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide
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N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide
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N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide
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N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide
Reactant of Route 6
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N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide

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